2,6-Dimethylcyclohexane-1-sulfonamide

Description

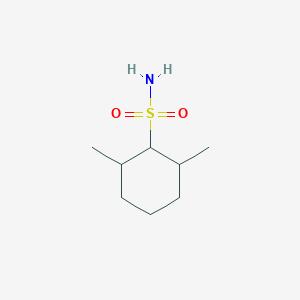

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2,6-dimethylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |

InChI Key |

LXLZVAGHTAYWHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1S(=O)(=O)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethylcyclohexane 1 Sulfonamide and Its Derivatives

Established Synthetic Pathways to 2,6-Dimethylcyclohexane-1-sulfonamide

The construction of the this compound scaffold can be approached through several established synthetic routes. The most common strategies involve the formation of the sulfonamide bond at a late stage of the synthesis, typically by reacting a suitable cyclohexane (B81311) precursor with a sulfonating agent.

Amination-Sulfonylation Reactions

A classic and widely employed method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base. chemistryviews.org This approach, when applied to the synthesis of this compound, would typically involve the initial preparation of 2,6-dimethylcyclohexylamine.

The synthesis of 2,6-dimethylcyclohexylamine can be achieved through various methods, including the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia. semanticscholar.orgresearchgate.net This process often yields a mixture of stereoisomers. Once the 2,6-dimethylcyclohexylamine is obtained, it can be reacted with a sulfonyl chloride, such as sulfuryl chloride, in the presence of a base like pyridine (B92270) to yield the desired this compound. chemistryviews.org

Alternatively, the synthesis can proceed through the preparation of 2,6-dimethylcyclohexanesulfonyl chloride. This intermediate can be synthesized from a corresponding thiol or sulfonic acid. The subsequent reaction of the sulfonyl chloride with ammonia or a primary amine would then furnish the target sulfonamide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,6-Dimethylcyclohexylamine | Sulfonyl Chloride | This compound | Sulfonylation |

| 2,6-Dimethylcyclohexanesulfonyl Chloride | Ammonia/Amine | This compound | Amination |

Alternative Synthetic Approaches to the Cyclohexane Sulfonamide Core

Beyond the traditional amination-sulfonylation sequence, alternative methods for the construction of the cyclohexane sulfonamide core have been explored. These methods often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

One such approach involves the direct C-H sulfonamidation of the 2,6-dimethylcyclohexane ring. While challenging, recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, offering a more direct route to the target molecule and avoiding the pre-functionalization of the cyclohexane ring.

Another strategy involves the construction of the sulfonamide functionality from other sulfur-containing groups. For instance, the oxidation of a corresponding sulfinamide or sulfenamide can yield the desired sulfonamide. These precursors can be accessed from thiols, providing a versatile entry point to the cyclohexane sulfonamide core.

Cyclization reactions can also be employed to construct cyclic sulfonamides, known as sultams. chemistryviews.org While this compound is not a sultam, the principles of intramolecular cyclization could be adapted to form the sulfonamide bond within a pre-functionalized cyclohexane precursor.

Strategies for Chemical Derivatization and Structural Modification

The this compound scaffold provides multiple avenues for chemical derivatization and structural modification, allowing for the synthesis of a diverse range of analogues with potentially unique properties.

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide functional group itself is amenable to a variety of transformations, enabling the late-stage functionalization of the molecule. The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a wide range of substituents.

Recent methodologies have demonstrated that primary sulfonamides can undergo reductive deamination to form sulfinates. These sulfinates are versatile intermediates that can be converted into a variety of other functional groups. chemrxiv.org This transformation opens up possibilities for converting the sulfonamide group into sulfones, sulfinates, or other sulfur-containing moieties.

Furthermore, the N-S bond of secondary sulfonamides can be reductively cleaved to generate sulfinates and amines. This allows for the modification of both the nitrogen and sulfur components of the original sulfonamide. semanticscholar.orgacs.org

| Starting Material | Reagent(s) | Product(s) | Transformation |

| Primary Sulfonamide | Aldehyde, Base, NHC catalyst | Sulfinate | Reductive Deamination |

| Secondary Sulfonamide | Reducing Agent | Sulfinate and Amine | N-S Bond Cleavage |

Stereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters in this compound (at C2 and C6) and a third potential stereocenter at C1 depending on the substitution pattern, gives rise to multiple stereoisomers. The synthesis of specific stereoisomers is crucial for understanding structure-activity relationships and for the development of chiral molecules.

Stereoselective synthesis can be achieved by employing chiral starting materials, such as enantiomerically pure 2,6-dimethylcyclohexanol or 2,6-dimethylcyclohexylamine. rsc.org Alternatively, asymmetric catalytic methods can be used to introduce chirality during the synthesis of the cyclohexane ring. For instance, asymmetric hydrogenation or cycloaddition reactions can be employed to control the stereochemistry of the methyl groups. acs.orgrsc.org

Diastereoselective reactions can also be utilized to control the relative stereochemistry of the substituents on the cyclohexane ring. For example, substrate-controlled allylic substitution reactions have been used to synthesize trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity. wikipedia.org Such strategies can be adapted to introduce the desired stereochemistry in precursors to this compound.

Multicomponent Reactions in the Synthesis of Related Sulfonamide Hybrids

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and diversity-oriented approach to the synthesis of complex molecules. Sulfonamides can participate as one of the components in certain MCRs, leading to the formation of highly functionalized sulfonamide-containing hybrids.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR where an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form a bis-amide. nih.gov By employing a sulfonamide as the amine component, it is possible to synthesize complex peptide-like structures incorporating the sulfonamide moiety. chemrxiv.org For instance, this compound could potentially be used as the amine component in an Ugi reaction to generate novel and complex molecular scaffolds.

Similarly, the Passerini three-component reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, can be adapted to include sulfonamide-containing components, further expanding the synthetic toolbox for creating diverse sulfonamide derivatives.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood by examining the fundamental reaction mechanisms common to the formation of aliphatic sulfonamides. The most conventional and industrially scalable approach involves a two-stage process: the formation of a sulfonyl chloride intermediate followed by its reaction with an amine source. Elucidating the mechanisms of these stages provides critical insights into reaction kinetics, potential byproducts, and optimization strategies.

A plausible and established route for creating the necessary precursor, 2,6-dimethylcyclohexane-1-sulfonyl chloride, is through the free-radical chlorosulfonation of 2,6-dimethylcyclohexane. This is followed by the nucleophilic substitution of the chloride by an amino group to yield the final sulfonamide.

Stage 1: Free-Radical Chlorosulfonation of 2,6-Dimethylcyclohexane

The conversion of an alkane such as 2,6-dimethylcyclohexane to its corresponding sulfonyl chloride can be achieved using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, often UV light or a chemical initiator like AIBN (azobisisobutyronitrile). This process, known as the Reed reaction, proceeds via a free-radical chain mechanism.

Initiation: The reaction begins with the homolytic cleavage of the initiator or the SO₂Cl₂ molecule under UV light to generate chlorine radicals (Cl•).

Cl₂ → 2 Cl• (if chlorine is present)

SO₂Cl₂ → SO₂Cl• + Cl•

Propagation: This stage consists of a two-step chain reaction.

A chlorine radical abstracts a hydrogen atom from the 2,6-dimethylcyclohexane (R-H) ring. The tertiary carbon (C1) is the most likely site of abstraction due to the greater stability of the resulting tertiary radical. This forms a 2,6-dimethylcyclohexyl radical (R•) and hydrogen chloride (HCl).

The alkyl radical then reacts with sulfuryl chloride to produce the desired 2,6-dimethylcyclohexane-1-sulfonyl chloride (R-SO₂Cl) and a new chlorine radical, which continues the chain.

R-H + Cl• → R• + HCl

R• + SO₂Cl₂ → R-SO₂Cl + Cl•

Termination: The chain reaction is terminated when radicals combine with each other in various ways, such as:

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl (a potential byproduct)

R• + R• → R-R

The regioselectivity of the hydrogen abstraction in the first propagation step is crucial. The stability of the resulting alkyl radical dictates the major product.

| Type of C-H Bond | Relative Stability of Resulting Radical | Bond Dissociation Energy (kJ/mol, approx.) |

| Primary (1°) | Least Stable | 423 |

| Secondary (2°) | More Stable | 413 |

| Tertiary (3°) | Most Stable | 400 |

This interactive table shows that the tertiary C-H bond at the C1 position of 2,6-dimethylcyclohexane is the weakest, leading to preferential formation of the tertiary radical and, consequently, 2,6-dimethylcyclohexane-1-sulfonyl chloride.

Stage 2: Nucleophilic Amination of 2,6-Dimethylcyclohexane-1-sulfonyl Chloride

The most common and efficient method for converting a sulfonyl chloride into a sulfonamide is through reaction with ammonia or a primary/secondary amine. orgsyn.org For the synthesis of the primary sulfonamide, anhydrous ammonia is used. This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.

The mechanism is generally considered to be an addition-elimination pathway, analogous to nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This breaks the S=O pi bond, pushing electrons onto one of the oxygen atoms and forming a trigonal bipyramidal intermediate.

Elimination of Leaving Group: The intermediate is unstable. The electron pair from the oxygen atom reforms the S=O double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the final, neutral this compound and an ammonium chloride salt.

Detailed kinetic studies of similar sulfonamide formation reactions support this stepwise mechanism over a concerted Sₙ2-type pathway. The rate of reaction is typically dependent on the concentration of both the sulfonyl chloride and the amine.

| Step | Description | Key Species | Rate Determining Step? |

| 1 | Nucleophilic attack of NH₃ | Sulfonyl Chloride, Ammonia | Yes |

| 2 | Collapse of tetrahedral intermediate | Tetrahedral Intermediate | No |

| 3 | Deprotonation | Protonated Sulfonamide, Ammonia | No |

This interactive table outlines the key steps in the nucleophilic amination stage. The initial nucleophilic attack is typically the rate-determining step of the reaction.

This mechanistic understanding allows for the rational design of reaction conditions to maximize the yield and purity of this compound and its derivatives.

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,6-dimethylcyclohexane-1-sulfonamide, a detailed analysis of its NMR spectra would provide invaluable information regarding its chemical environment, connectivity, and stereochemistry.

¹H and ¹³C NMR Spectral Assignments and Analysis

In the ¹H NMR spectrum , the proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet in the region of 8.78–10.15 ppm. rsc.org The protons of the methyl groups (–CH₃) would likely produce signals further upfield. The complex splitting patterns of the cyclohexyl ring protons would occupy the aliphatic region of the spectrum, with their specific chemical shifts and coupling constants being highly dependent on the cis/trans stereochemistry of the methyl groups and the conformation of the cyclohexane (B81311) ring.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the two methyl groups are anticipated to resonate at the higher field end of the spectrum. The six carbon atoms of the cyclohexane ring would appear in the aliphatic region, with their distinct chemical shifts influenced by the positions of the methyl and sulfonamide substituents. Aromatic carbons in related sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org

A comprehensive analysis would involve the careful integration of proton signals, interpretation of splitting patterns to determine proton-proton coupling, and correlation of proton and carbon signals through 2D NMR techniques.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| SO₂NH | 8.78 - 10.15 | Singlet |

| CH -SO₂ | (Not available) | Multiplet |

| CH -CH₃ | (Not available) | Multiplet |

| Cyclohexane CH ₂ | (Not available) | Multiplets |

| CH ₃ | (Not available) | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C -SO₂ | (Not available) |

| C -CH₃ | (Not available) |

| Cyclohexane C H₂ | (Not available) |

| C H₃ | (Not available) |

2D NMR Techniques for Structural Confirmation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques provide correlation maps between different nuclei, revealing bonding relationships and spatial proximities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexane ring and between the methine and methyl protons, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclohexane ring, the methyl groups, and the sulfonamide functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the methyl groups (cis or trans) and the preferred conformation of the cyclohexane ring.

Fourier Transform Infrared Spectroscopy (FTIR) Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key vibrational bands.

The most characteristic absorptions for the sulfonamide group (–SO₂NH–) are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide would be expected as a band in the region of 3263–3231 cm⁻¹. rsc.org The S-N stretching vibration is generally observed in the range of 914–895 cm⁻¹. rsc.org

The aliphatic C-H stretching vibrations of the cyclohexane ring and methyl groups would be prominent in the 2850–3000 cm⁻¹ region. Additionally, C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3231 - 3263 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1320 |

| S=O (Sulfonamide) | Symmetric Stretching | 1143 - 1155 |

| S-N (Sulfonamide) | Stretching | 895 - 914 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a compound's molecular formula and for assessing its purity. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition.

For this compound (C₈H₁₇NO₂S), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value. A close match between the calculated and observed mass, typically with an error of less than 5 ppm, would provide strong evidence for the molecular identity of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The fragmentation of the molecular ion would likely involve the loss of the sulfonamide group or cleavage of the cyclohexane ring, providing further confirmation of the proposed structure.

X-ray Crystallographic Analysis of this compound and Related Crystalline Forms

Single-Crystal X-ray Diffraction Data Collection and Refinement

The process of single-crystal X-ray diffraction involves several key steps. Initially, a suitable single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded as a set of reflections.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The final refined structure provides a detailed three-dimensional model of the molecule. This analysis would definitively establish the stereochemistry of the 2,6-dimethyl substituents and the conformation of the cyclohexane ring.

Molecular and Supramolecular Crystal Packing Analysis

The dihedral angle between the two aromatic rings is a significant conformational parameter. For instance, in N-(2,6-dimethylphenyl)benzenesulfonamide, this angle is 44.9 (1)°. nih.gov In a related compound, N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the dihedral angle between the phenylsulfonyl and aniline (B41778) rings is 41.7 (1)°. researchgate.net These torsions and dihedral angles are crucial in determining how the molecules orient themselves in the crystal lattice.

The supramolecular structure of these compounds is often characterized by the formation of hydrogen-bonded networks. nih.govnih.gov In the crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide, molecules are connected by intermolecular N—H⋯O hydrogen bonds, forming chains that run along a specific crystallographic axis. nih.gov Similarly, in N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, molecules are packed into centrosymmetric dimers through pairs of N—H⋯O(S) hydrogen bonds. researchgate.net These strong hydrogen bonds are a primary driving force for the crystal packing in many sulfonamides. nih.gov Weaker interactions, such as C—H⋯O hydrogen bonds, also contribute to the stability of the three-dimensional network. nih.gov

The following table summarizes the crystallographic data for a representative analogue, providing a snapshot of its solid-state structure.

| Parameter | N-(2,6-dimethylphenyl)benzenesulfonamide | N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide |

| Molecular Formula | C₁₄H₁₅NO₂S | C₁₆H₁₉NO₂S |

| Molecular Weight | 261.33 | 289.38 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 5.2133 (7) | 11.119 (2) |

| b (Å) | 17.971 (2) | 8.312 (1) |

| c (Å) | 14.040 (1) | 16.043 (2) |

| β (°) ** | 91.681 (9) | 97.27 (1) |

| Volume (ų) ** | 1314.8 (2) | 1470.8 (4) |

| Z | 4 | 4 |

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis generates a three-dimensional surface around a molecule, color-coded to show different properties. The d_norm surface, for example, highlights regions involved in intermolecular contacts, with red spots indicating strong hydrogen bonds. nih.gov For sulfonamides, these prominent red areas typically correspond to the N—H⋯O interactions, confirming their significance in the crystal packing. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts. These plots show the distribution of contact types and their relative abundance. For related compounds, the analysis often reveals a high percentage of H⋯H contacts, which represent van der Waals forces. nih.gov C⋯H/H⋯C contacts, indicative of C—H⋯π interactions, and O⋯H/H⋯O and N⋯H/H⋯O contacts, corresponding to hydrogen bonds, are also significant. nih.gov

The following table provides a hypothetical breakdown of intermolecular contacts for a representative N-aryl sulfonamide based on typical findings from Hirshfeld surface analysis of similar compounds.

| Interaction Type | Description | Typical Contribution (%) |

| H···H | van der Waals forces | 45 - 55 |

| C···H/H···C | C-H···π interactions and other van der Waals forces | 20 - 30 |

| O···H/H···O | Hydrogen bonding and other contacts | 10 - 15 |

| N···H/H···N | Hydrogen bonding and other contacts | 5 - 10 |

| S···H/H···S | Weaker sulfur-hydrogen contacts | < 5 |

| Other | Other minor contacts | < 5 |

Stereochemical and Conformational Analysis of the 2,6 Dimethylcyclohexane 1 Sulfonamide Ring System

Configurational Isomerism and Stereoisomer Identification

2,6-Dimethylcyclohexane-1-sulfonamide possesses three stereocenters, at carbons C1, C2, and C6 of the cyclohexane (B81311) ring. This gives rise to a number of possible stereoisomers. The relationship between the two methyl groups can be described as either cis or trans, and for each of these, the sulfonamide group can be oriented in different ways relative to the methyl groups.

The cis-isomer has both methyl groups on the same side of the cyclohexane ring, while the trans-isomer has them on opposite sides. For each of these geometric isomers, further stereoisomerism exists due to the chirality at C1 (the carbon bearing the sulfonamide group).

The different stereoisomers can be identified and distinguished using spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation and their relationship to the substituents. Detailed 1D and 2D NMR experiments, such as COSY and NOESY, can help elucidate the relative stereochemistry of the methyl and sulfonamide groups. In the absence of direct experimental data for this compound, the principles established for closely related compounds like 2,6-dimethylcyclohexanols and 2,6-dimethylcyclohexanones can be applied to predict and interpret the spectroscopic features of its stereoisomers. smith.eduresearchgate.net

| Isomer Type | Relative Orientation of Methyl Groups | Potential for Further Isomerism |

| cis | Same side of the ring | Enantiomers |

| trans | Opposite sides of the ring | Diastereomers and Enantiomers |

Conformational Equilibria in the Cyclohexane Ring

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. fiveable.mecutm.ac.in The substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations.

The stability of a particular chair conformation is primarily determined by the steric interactions of the substituents. openstax.orgopenochem.org Axial substituents experience greater steric hindrance, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring. openochem.org Consequently, chair conformations with bulky substituents in the equatorial position are generally more stable. fiveable.memsu.edu The energy difference between the axial and equatorial conformations determines the position of the conformational equilibrium.

Both the methyl and sulfonamide groups are sterically demanding and will preferentially occupy equatorial positions to minimize steric strain. The relative stability of the different chair conformations will depend on the balance of the steric requirements of these groups in the various stereoisomers.

In the case of cis-1,2-dimethylcyclohexane, one methyl group is axial and the other is equatorial in one chair form, and this is reversed upon ring flip, leading to conformers of equal energy. libretexts.org However, in cis-2,6-dimethylcyclohexane-1-sulfonamide, the presence of the sulfonamide group at C1 disrupts this symmetry. The most stable conformation will be the one that places the maximum number of bulky groups in the equatorial position.

| Substituent | Steric Influence (A-value, kcal/mol) | Preferred Position |

| Methyl (-CH₃) | ~1.7 masterorganicchemistry.com | Equatorial |

| Sulfonamide (-SO₂NH₂) | Expected to be bulky | Equatorial |

Diastereomer and Enantiomer Resolution Approaches

The presence of multiple chiral centers in this compound means that it can exist as a mixture of diastereomers and enantiomers. The separation of these stereoisomers is essential for studying their individual properties.

Several methods can be employed for the resolution of chiral compounds like this compound.

Chiral Chromatography: This is a powerful technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For cyclohexane derivatives, CSPs based on cyclodextrins or polysaccharide derivatives have been shown to be effective.

Formation of Diastereomeric Derivatives: The mixture of enantiomers can be reacted with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. smith.edu Once separated, the resolving agent can be removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are chiral catalysts and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. pressbooks.pubpurdue.edu Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. pressbooks.pub A polarimeter is used to measure the angle of rotation. The specific rotation is a characteristic physical property of a chiral compound.

For this compound, the individual enantiomers are expected to be optically active. A racemic mixture, which contains equal amounts of two enantiomers, will be optically inactive as the rotations of the individual enantiomers cancel each other out. youtube.com The measurement of optical activity is a crucial tool for assessing the enantiomeric purity of a sample after a resolution process. While specific optical rotation values for the enantiomers of this compound are not documented in the literature, it is expected that the chiral isomers would exhibit this property.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. researchgate.net DFT methods are widely used for their balance of accuracy and computational efficiency in studying sulfonamide derivatives. researchgate.net For a molecule like 2,6-Dimethylcyclohexane-1-sulfonamide, DFT calculations can elucidate its geometry, stability, and reactivity. nih.gov

The initial step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. researchgate.net This is achieved by finding the minimum energy conformation on the potential energy surface. dntb.gov.ua DFT methods, such as B3LYP with a suitable basis set like 6-311G+(d,p), are commonly employed for this purpose. nih.gov The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are useful for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| S-O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| C-S Bond Length | ~1.80 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Note: These values are illustrative and represent typical ranges for sulfonamides. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, FMO analysis can predict its reactivity towards other chemical species. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic interactions, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) - Illustrative |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: These are example energy values. The actual energies would be calculated using a specific DFT method and basis set.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines charge transfer between orbitals, hyperconjugative interactions, and delocalization of electron density. researchgate.net This analysis can reveal the nature of intramolecular interactions, such as hydrogen bonds, and their influence on the stability of the molecule. nih.gov

Natural Population Analysis, a part of the NBO method, calculates the charge distribution on each atom. This information is valuable for understanding the molecule's polarity and electrostatic interactions.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions in a Sulfonamide Moiety

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Illustrative |

|---|---|---|

| LP (N) | σ* (S-O) | ~ 5.2 |

| LP (O) | σ* (S-N) | ~ 2.8 |

Note: E(2) represents the stabilization energy of the interaction. These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations can reveal the molecule's conformational flexibility, showing how the cyclohexane (B81311) ring and the sulfonamide group can move and rotate. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. By simulating the molecule in different environments (e.g., in water or a non-polar solvent), one can study the influence of the solvent on its conformation and stability.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. mdpi.com This allows for the assignment of specific vibrational modes to the observed experimental bands, such as the characteristic stretches of the S=O and N-H bonds in the sulfonamide group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption in the UV-Visible range. nih.gov This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Investigations of Chemical Reactivity and Transformations

Oxidation Pathways of the Sulfonamide Moiety

The oxidation of the sulfonamide moiety in compounds like 2,6-Dimethylcyclohexane-1-sulfonamide can proceed through several pathways, largely dependent on the oxidizing agent and reaction conditions. Research into the oxidation of structurally related sulfonamides provides insight into the potential transformations.

An initial oxidative attack can be directed at the aniline (B41778) site of sulfonamides that possess one. nsf.gov This can initiate a single-electron transfer, leading to the formation of a radical cation. nsf.gov Subsequent reactions of this intermediate can lead to two primary outcomes: hydroxylation of the ring or extrusion of sulfur dioxide (SO2). nsf.gov In systems using ferrate(VI), for example, transformation products include both SO2 extrusion products and aniline hydroxylated products. nsf.gov The specific pathway can be influenced by the structure of the heterocyclic moieties attached to the sulfonamide group. nsf.gov

Table 1: Summary of Oxidation Pathways and Products for General Sulfonamides

| Oxidizing System | Proposed Mechanism | Key Intermediates | Major Products | Reference |

|---|---|---|---|---|

| Ferrate(VI) | Single Electron Transfer (SET) from aniline moiety | Radical cation | SO2 extrusion products, Hydroxylated aniline derivatives | nsf.gov |

| Electrochemical Oxidation (Boron-doped diamond anode) | Direct electron transfer, radical reactions | Nitro derivatives, rearranged structures | Ring-opened products, stable intermediates | scljs1975.com |

| Mn(II)/Periodate | Surface-mediated electron transfer | cMnO2-PI complex | Selectively oxidized sulfonamides | nih.gov |

| Hydrogen Peroxide / Acetonitrile | Nucleophilic attack on peroxycarboximidic acid | Peroxycarboximidic acid | Hydroxylated pyrone ring, keto-derivatives | nih.gov |

Reduction Reactions Leading to Amine Derivatives

The reduction of the sulfonamide group in this compound to its corresponding amine, 2,6-dimethylcyclohexylamine, and a sulfur-containing byproduct is a key transformation. This reductive cleavage typically requires potent reducing agents due to the stability of the S-N bond.

A variety of methods employing highly aggressive metal-containing reducing agents have been developed for this purpose, including the use of alkali metals (Li, Na, K), lithium naphthalenide, and samarium(II) iodide with HMPA. strath.ac.uk Sodium bis(2-methoxyethoxy)aluminum hydride is another reagent documented for the reductive cleavage of sulfonamides. acs.org More recently, neutral organic super-electron-donor (SED) reagents have emerged as a milder alternative. strath.ac.uk These reagents, such as bisimidazolylidene, can reduce arenesulfonyl groups in select sulfonamides that feature a degree of stabilization in their nitrogen leaving groups. strath.ac.uk For instance, indolesulfonamides and anilinesulfonamides undergo cleavage in good yields, whereas less activated piperidine (B6355638) derivatives may not react. strath.ac.uk

In some contexts, the sulfonamide group is employed as a protecting group for amines, and its removal is a critical step. youtube.com Deprotection can often be achieved using concentrated aqueous acid with heat or through dissolving metal reduction conditions. youtube.com Under specific, sterically crowded environments, unusual reductions of a sulfonamide to a sulfinamide have been observed even under putatively oxidizing conditions, highlighting the influence of molecular architecture on reactivity. psu.edu

Table 2: Reagents for the Reduction of Sulfonamides to Amines

| Reagent Class | Specific Examples | General Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Alkali Metals | Sodium, Lithium, Potassium | Dissolving metal conditions (e.g., in liquid ammonia) | Broad | strath.ac.ukyoutube.com |

| Metal Hydrides | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Reflux in aromatic solvent | Broad | acs.org |

| Lanthanide Reagents | Samarium(II) Iodide (SmI2) | Requires HMPA co-solvent | Broad | strath.ac.uk |

| Organic Super-Electron-Donors | Bisimidazolylidene | Anhydrous, aprotic solvent | Activated sulfonamides (e.g., indole, aniline derivatives) | strath.ac.uk |

Nucleophilic Substitution Reactions Involving the Sulfonamide Group

The sulfonamide group can participate in nucleophilic substitution reactions in several ways. The sulfur atom is electrophilic and can be attacked by nucleophiles, potentially leading to the cleavage of the S-N or S-C bond. From the sulfur's perspective, the reaction of an amine with a sulfonyl chloride to form a sulfonamide is analogous to nucleophilic acyl substitution. youtube.com

Conversely, the sulfonamide group itself is generally considered a poor leaving group in nucleophilic substitution reactions at the attached carbon (the cyclohexyl ring in this case). nih.gov To enhance its nucleofugacity, the sulfonamide nitrogen can be further derivatized, for example, by adding a second sulfonyl group to form a disulfonylimide, which is a suitable leaving group for substitutions. nih.gov

The sulfonamide moiety can also influence reactivity elsewhere in the molecule. The sulfonamide group is sufficiently electron-withdrawing to activate adjacent aryl fluorides for nucleophilic aromatic substitution (SNAr) by phenoxide nucleophiles. researchgate.net While this compound lacks an aromatic ring for this specific activation, the principle demonstrates the group's strong electronic influence. Furthermore, the nitrogen atom of a tertiary sulfonamide can act as an intramolecular nucleophile, reacting with thermally generated benzynes to form zwitterionic intermediates that subsequently undergo rearrangement or desulfonylation. nih.gov

Table 3: Modes of Nucleophilic Substitution Involving Sulfonamides

| Reaction Type | Role of Sulfonamide Group | Description | Example | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | Electrophilic Target | A nucleophilic amine attacks the electrophilic sulfur of a sulfonyl chloride, displacing chloride. | Amine + R-SO2Cl → R-SO2-Amine | youtube.com |

| SNAr Activation | Activating Group | The electron-withdrawing sulfonamide group activates an aromatic ring towards nucleophilic attack. | Displacement of fluoride (B91410) from a sulfonamide-substituted aryl fluoride by a phenoxide. | researchgate.net |

| Intramolecular Trapping | Nucleophile | The sulfonamide nitrogen attacks an electrophilic center within the same molecule. | Tertiary sulfonamides reacting with benzynes to form zwitterions. | nih.gov |

| Substitution with Sulfonamide as Leaving Group | Leaving Group (when activated) | A sulfonamide is displaced by a nucleophile. This requires significant activation, such as forming a disulfonylimide. | Conversion of amines to azides via a bis-sulfonyl derivative. | nih.gov |

Elucidation of Complex Reaction Cascades

The sulfonamide functional group can be a key participant in complex reaction cascades, enabling the construction of intricate molecular architectures. The synthesis of novel sulfonamide nih.govcatenanes, for instance, relies on a self-templation approach where the sulfonamide linkages play a crucial role in the formation of the interlocked structure. researchgate.netrsc.org Subsequent alkylation of the sulfonamide moieties within these structures allows for further functionalization. researchgate.netrsc.org

Mechanistic studies have revealed cascades that begin with the reaction of a sulfonamide with other reactive intermediates. The reaction of tertiary sulfonamides with HDDA-generated benzynes leads to zwitterionic intermediates, which then funnel into distinct reaction pathways, including sulfonyl transfer or desulfonylation events, ultimately forming new heterocyclic rings. nih.gov In other systems, the reaction of certain camphor-derived dialkynes with polarizable reagents leads to a cationic cyclization, forming a key intermediate where the positive charge is localized at the sulfur atom of the sulfonamide group. psu.edu This cation can then undergo further reactions, including an unexpected reduction of the sulfonamide to a sulfinamide. psu.edu These examples demonstrate that the sulfonamide group can direct and participate in multi-step transformations leading to significant increases in molecular complexity.

Catalyst Design and Performance in this compound Synthesis

The synthesis of sulfonamides, including this compound, has evolved from classical methods to sophisticated catalytic strategies. The traditional approach involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to sequester the HCl byproduct. youtube.comresearchgate.net Modern catalyst design focuses on improving efficiency, substrate scope, and functional group tolerance.

Transition metal catalysis is a cornerstone of modern sulfonamide synthesis. Palladium-catalyzed cross-coupling reactions are widely used. ijarsct.co.in For example, a three-component coupling of an aryl iodide, a sulfur dioxide source, and a hydrazine (B178648) can produce aryl N-amino sulfonamides. ijarsct.co.in Similarly, copper-catalyzed methods have been developed for the arylation of sulfonamides and for one-step synthesis from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comacs.org Nickel catalysis has also been employed for the C-N cross-coupling of primary or secondary sulfonamides with (hetero)aryl chlorides. thieme-connect.com

Metal-free approaches are also gaining prominence. An I2O5-mediated oxidative S-N coupling between aryl thiols and amines provides a route to sulfonamides without the need for metal catalysts. rsc.org The choice of catalyst and reaction conditions is critical. For instance, in the palladium-catalyzed synthesis of cyclic sulfonamides, the amount of base can be a key factor in determining whether a sulfinamide or a sulfonamide is selectively formed. researchgate.net The design of these catalytic systems aims to efficiently construct the S-N bond under mild conditions from readily available starting materials. thieme-connect.com

Table 4: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalyst System | Key Reactants | Advantages | Reference |

|---|---|---|---|

| Palladium(0) or Palladium(II) | Aryl halides, SO2 surrogate (e.g., K2S2O5), Amines/Hydrazines | High efficiency, good functional group tolerance, selectivity control. | ijarsct.co.inresearchgate.net |

| Copper(I) or Copper(II) | Arylboronic acids, SO2 surrogate (e.g., DABSO), Amines | Uses readily available starting materials, can be performed in water. | thieme-connect.comacs.org |

| Nickel(0) | (Hetero)aryl chlorides, Primary/Secondary Sulfonamides | Effective for less reactive aryl chlorides. | thieme-connect.com |

| Cobalt(III) | Sulfondiimines, Dioxazolones | Enables enantioselective C-H amidation for complex structures. | rsc.org |

| Metal-Free (e.g., I2O5) | Aryl thiols, Amines | Avoids metal contamination, mild conditions. | rsc.org |

Advanced Research Applications in Chemical Sciences

2,6-Dimethylcyclohexane-1-sulfonamide as a Versatile Reagent in Organic Synthesis

The sulfonamide functional group is a cornerstone in the synthesis of a diverse array of organic compounds. mdpi.com Molecules like this compound can serve as valuable reagents. The presence of the sulfonamide moiety allows for a variety of chemical transformations, making it a versatile tool for chemists. For instance, the nitrogen atom of the sulfonamide can be deprotonated to form an anion, which can then act as a nucleophile in various reactions, such as aza-Michael additions. mdpi.com

Furthermore, the synthesis of novel sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. The precursor to the title compound, 2,6-Dimethylcyclohexane-1-sulfonyl chloride, is commercially available, facilitating the synthesis of a library of related compounds with different substituents on the sulfonamide nitrogen. This adaptability allows for the creation of new molecules with tailored properties.

The general synthetic utility of sulfonamides is highlighted in the following table:

| Reaction Type | Role of Sulfonamide | Potential Product |

| Nucleophilic Substitution | Nucleophile (as anion) | N-alkylated or N-arylated sulfonamides |

| Aza-Michael Addition | Nucleophile | β-amino sulfonamide derivatives |

| Cyclization Reactions | Precursor | Heterocyclic compounds containing a sulfonamide moiety |

Development as a Structural Building Block for Advanced Organic Molecules

The unique structural features of this compound, specifically its substituted cyclohexane (B81311) ring, make it an interesting building block for the construction of more complex organic molecules. The stereochemistry of the two methyl groups on the cyclohexane ring (which can exist as cis or trans isomers) introduces a three-dimensional complexity that can be exploited in the design of molecules with specific spatial arrangements. This is particularly relevant in the development of chiral ligands for asymmetric catalysis or as scaffolds for new therapeutic agents.

The incorporation of this building block into larger molecules can influence properties such as lipophilicity, conformational rigidity, and metabolic stability. For instance, the bulky and lipophilic dimethylcyclohexane group could be used to probe hydrophobic binding pockets in enzymes or receptors. The development of bicyclic sulfonamides as building blocks has been a subject of research, indicating the value of such rigid structures in medicinal chemistry. researchgate.net

Biochemical Mechanism of Action Studies

Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.comnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS, thereby halting the production of folic acid, which is essential for bacterial growth and replication. wikipedia.orgpatsnap.com

Given this established mechanism for the sulfonamide class, it is highly probable that this compound would be investigated for its potential as a DHPS inhibitor. The key to its activity would be the sulfonamide functional group, while the 2,6-dimethylcyclohexane moiety would modulate its binding affinity and selectivity for the enzyme's active site.

To understand the potential inhibitory activity of this compound against DHPS, molecular docking and binding interaction analysis would be essential computational tools. researchgate.netnih.govchemmethod.com These methods allow researchers to predict how a ligand (in this case, the sulfonamide) binds to the active site of a protein and to identify the key interactions that stabilize the complex.

For sulfonamides, typical interactions with the DHPS active site involve hydrogen bonds with conserved amino acid residues and hydrophobic interactions. nih.govchemrxiv.org The sulfonamide oxygens are known to be key binding motifs. nih.gov A hypothetical docking study of this compound with DHPS would likely focus on how the bulky and non-polar 2,6-dimethylcyclohexane group fits into the PABA binding pocket and any additional interactions it might form.

A summary of typical binding interactions observed in sulfonamide-protein complexes is provided below:

| Interaction Type | Interacting Groups on Sulfonamide | Interacting Residues in Protein |

| Hydrogen Bonding | Sulfonamide N-H and S=O | Asp, Ser, Tyr, His |

| Hydrophobic Interactions | Aryl or alkyl group | Phe, Tyr, Trp, Val, Leu |

| π-π Stacking | Aromatic ring (if present) | Phe, Tyr, Trp, His |

Contribution to the Understanding of Structure-Activity Relationships in Sulfonamide Chemistry

The study of this compound would contribute to the broader understanding of structure-activity relationships (SAR) in sulfonamide chemistry. nih.govresearchgate.netpharmacy180.com SAR studies aim to correlate the chemical structure of a molecule with its biological activity. For sulfonamides, key SAR principles have been established over decades of research. pharmacy180.comslideshare.net

The introduction of the 2,6-dimethylcyclohexane group in place of the more common aromatic or heterocyclic substituents would provide valuable data on how a non-aromatic, lipophilic, and sterically demanding group influences activity. Researchers would investigate how the stereoisomers of the 2,6-dimethylcyclohexane ring affect binding to the target enzyme. This could lead to the development of new sulfonamides with improved potency, selectivity, or pharmacokinetic properties. The differences in activity between various sulfonamide derivatives are often significant, highlighting the importance of the substituent attached to the sulfonamide core. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.